N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a tricyclic pyrrolo[3,2,1-ij]quinoline core. Its structure includes a 5-chloro-2-methoxyphenyl substituent linked via a sulfonamide group at the 8-position of the heterocyclic scaffold.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-16-5-4-13(19)10-15(16)20-26(23,24)14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLBRFBVUPJOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a sulfonamide group suggests it may act as an inhibitor for certain enzymes.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could suggest potential pathways of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of a methoxy group and a sulfonamide could influence its metabolism and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₁H₁₂ClN₃O₃S
- Molecular Weight : 297.75 g/mol
- CAS Number : 52793-11-0
| Property | Value |
|---|---|
| Density | 1.281 g/cm³ |
| Melting Point | 92 °C |
| Solubility | 250 mg/L at 22°C |
| LogP | 2.915 |
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. The compound has shown efficacy against various cancer cell lines through several mechanisms:
- Caspase Inhibition : It has been identified as a potent inhibitor of caspase-3, a key enzyme in the apoptotic pathway. This inhibition can lead to increased apoptosis in cancer cells, thereby reducing tumor growth .
- Cytotoxicity : In vitro tests demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma). The IC50 values for these cell lines were reported to be below those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cell survival and proliferation through hydrophobic interactions and hydrogen bonding .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by its structural components:
- Methoxy Group : The presence of the methoxy group at position 2 on the phenyl ring enhances lipophilicity and bioavailability.
- Chloro Substitution : The chloro substituent at position 5 is critical for maintaining the compound's potency against cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on HCT-15 Cells : A study found that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability. The most effective concentration resulted in an IC50 value of approximately 23 µM .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. These results support further investigation into its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the pyrrolo[3,2,1-ij]quinoline scaffold but differ in substituents, enabling a comparative analysis of structural and functional features.
Core Structural Modifications
All analogs retain the 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline backbone. Variations occur at the sulfonamide-linked aryl/alkyl groups and additional substituents on the core (e.g., halogens, methoxy groups).
Physicochemical and Structural Properties
Key data from analogs (Table 1):
*Calculated based on molecular formula. †Estimated using analogs with similar substituents (e.g., phenoxyphenyl logP = 4.22 ). ‡Derived from structural similarity to G856-5651 .
Key Observations:
- Lipophilicity: The target compound’s logP (~4.2) aligns with G856-5651 (logP 4.22), suggesting that bulky aromatic R-groups (phenoxyphenyl, 5-chloro-2-methoxyphenyl) enhance lipophilicity compared to non-aromatic substituents (e.g., allyl in G856-5639).
- Hydrogen Bonding : All aryl-substituted analogs (Target, G856-5651, G856-5666) exhibit higher hydrogen bond acceptors (6–7) than alkyl derivatives (5), impacting solubility and membrane permeability.
- Steric Effects : Bulky substituents (e.g., 3-phenylpropyl in G856-5736) increase molecular weight but may reduce metabolic stability.
Pharmacological Profiles of Related Compounds
While direct data for the target compound are unavailable, highlights NH300094, a pyrroloquinoline derivative with a fluorobenzoisoxazolyl-piperidinylpropoxy substituent. NH300094 acts as a triple antagonist (5-HT2A, D2, D3 receptors) and inverse agonist (5-HT1B), indicating the scaffold’s versatility in CNS targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
